Vilanterol trifenatate

Catalog No.
M. Wt
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vilanterol trifenatate

CAS Number


Product Name

Vilanterol trifenatate


4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,2,2-triphenylacetic acid

Molecular Formula


Molecular Weight




InChI Key





GW-642444; GW642444; GW-642444; GW 642444X; Vilanterol; Vilanterol trifenatate.;4-{(1R)-2-[(6-{2-[(2,6-Dichlorobenzyl)oxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol


The exact mass of the compound Vilanterol trifenatate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Vilanterol is a novel, ultra-long-acting beta-2 adrenergic receptor agonist (ultra-LABA) []. This means it relaxes the muscles in the airways, allowing for easier breathing. Its extended duration of action makes it suitable for once-daily dosing []. It was developed by GlaxoSmithKline and combined with fluticasone furoate (an inhaled corticosteroid) to create Breo Ellipta, a medication approved for COPD treatment in 2013 [].

Molecular Structure Analysis

  • It likely contains a catechol (benzene ring with two hydroxyl groups) group, a common feature of β2 agonists [].
  • It possesses a lipophilic side chain that allows it to bind to the β2 receptor in the airway smooth muscle [].

Chemical Reactions Analysis

Specific details regarding the synthesis of Vilanterol trifenatate are likely proprietary information. However, the general approach for synthesizing LABAs often involves reacting a catechol core with a suitable side chain precursor [].

As Vilanterol is not typically used alone, information on its decomposition is also limited. However, most LABAs undergo metabolic breakdown in the body, with the inactive metabolites eventually eliminated through urine or feces [].

Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of Vilanterol trifenatate is not publicly available. However, as a pharmaceutical compound, it is likely to be a white or off-white powder with low water solubility and high stability for shelf life [].

Vilanterol acts by mimicking the effects of adrenaline on the β2 receptors in the airway smooth muscle. Binding to these receptors leads to relaxation of the muscles, which widens the airways and improves airflow in the lungs []. This mechanism helps to relieve symptoms of COPD and asthma, such as wheezing, shortness of breath, and chest tightness.

Chronic Obstructive Pulmonary Disease (COPD)

COPD is a progressive lung disease that makes breathing difficult. Researchers have investigated vilanterol trifenatate's effectiveness, often in combination with other medications, to improve lung function and symptoms in COPD patients. Studies have shown positive results regarding:

  • Improved lung function as measured by forced expiratory volume in one second (FEV1) PubMed:
  • Reduced exacerbations (flare-ups of COPD symptoms) PubMed:


Asthma is a chronic inflammatory disease of the airways. Similar to COPD research, studies have explored vilanterol trifenatate's efficacy, frequently in combination with inhaled corticosteroids, to manage asthma. Research suggests that vilanterol trifenatate may be helpful for:

  • Improved lung function PubMed:
  • Reduced asthma symptoms PubMed:


> 98%


Solid powder


Vilanterol trifenatate

Use Classification

Human drugs -> Trelegy Ellipta -> EMA Drug Category
Drugs for obstructive airway diseases -> Human pharmacotherapeutic group
Human drugs -> Temybric Ellipta -> EMA Drug Category
Human drugs -> Anoro Ellipta (previously Anoro) -> EMA Drug Category
Human drugs -> Revinty Ellipta -> EMA Drug Category
Adrenergics and other drugs for obstructive airway diseases -> Human pharmacotherapeutic group
Human drugs -> Elebrato Ellipta -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients


Modify: 2023-08-15

1:Spotlight on fluticasone furoate/vilanterol trifenatate for the once-daily treatment of asthma: design, development and place in therapy. Albertson TE, Bullick SW, Schivo M, Sutter ME.Drug Des Devel Ther. 2016 Dec 14;10:4047-4060. doi: 10.2147/DDDT.S113573. eCollection 2016. Review. PMID: 28008228 Free PMC Article
2:Phamacology of fluticasone furoate and vilanterol trifenatate combination therapy for asthma. Chang V, Gray EL, Thomas PS.Expert Rev Respir Med. 2016 Oct;10(10):1069-78. doi: 10.1080/17476348.2016.1227245. Epub 2016 Sep 7. PMID: 27599692
3:Fluticasone furoate and vilanterol trifenatate combination therapy for the treatment of asthma. Gray EL, Chang V, Thomas PS.Expert Rev Respir Med. 2016 Aug;10(8):839-47. doi: 10.1080/17476348.2016.1192465. Epub 2016 Jun 8. PMID: 27221165
4:Vilanterol trifenatate for the treatment of COPD. Malerba M, Radaeli A, Montuschi P, Morjaria JB.Expert Rev Respir Med. 2016 Jul;10(7):719-31. doi: 10.1080/17476348.2016.1184976. Epub 2016 May 25. PMID: 27143334
5:The combination of fluticasone furoate and vilanterol trifenatate in the management of asthma: clinical trial evidence and experience. Albertson TE, Richards JR, Zeki AA.Ther Adv Respir Dis. 2016 Feb;10(1):43-56. doi: 10.1177/1753465815619136. Epub 2015 Dec 14. Review. PMID: 26668137
6:Pharmacokinetics and Systemic Activity of a New Patent of an Inhaled Corticosteroid/Long-Acting β2-Agonist Combination for Use in Asthma Therapy: Fluticasone Furoate/Vilanterol Trifenatate. Wolthers OD.Recent Pat Inflamm Allergy Drug Discov. 2015;9(2):144-50. Review. PMID: 26581314
7:Umeclidinium bromide/vilanterol trifenatate, perampanel, and eslicarbazepine acetate. Hussar DA, Dharsi N.J Am Pharm Assoc (2003). 2014 Jul-Aug;54(4):450-2, 454-5. doi: 10.1331/JAPhA.2014.14527. No abstract available. PMID: 25063267
8:Umeclidinium bromide and vilanterol trifenatate inhalation powder. Cada DJ, Ingram K, Leonard J, Baker DE.Hosp Pharm. 2014 Jun;49(6):554-62. doi: 10.1310/hpj4906-554. PMID: 24958974 Free PMC Article
9:Vilanterol trifenatate/fluticasone furoate, lomitapide mesylate, and mipomersen sodium. Hussar DA, Ahmad A.J Am Pharm Assoc (2003). 2013 Nov-Dec;53(6):662-70. doi: 10.1331/JAPhA.2013.13538. No abstract available. PMID: 24185435
10:Vilanterol trifenatate, a novel inhaled long-acting beta2 adrenoceptor agonist, is well tolerated in healthy subjects and demonstrates prolonged bronchodilation in subjects with asthma and COPD. Kempsford R, Norris V, Siederer S.Pulm Pharmacol Ther. 2013 Apr;26(2):256-64. doi: 10.1016/j.pupt.2012.12.001. Epub 2012 Dec 8. PMID: 23232038

Explore Compound Types